molecular formula C16H13ClN2O B1503972 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline CAS No. 885277-22-5

4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline

Cat. No.: B1503972
CAS No.: 885277-22-5
M. Wt: 284.74 g/mol
InChI Key: SBQDBXIVANEOPQ-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline

Systematic Nomenclature and Molecular Formula Analysis

The compound this compound is systematically identified through its Chemical Abstracts Service registry number 885277-22-5. The International Union of Pure and Applied Chemistry nomenclature provides the complete systematic name as this compound, which precisely describes the substitution pattern on the quinazoline core structure. Alternative nomenclature systems recognize this compound as Quinazoline, 4-chloro-2-(4-methoxyphenyl)-6-methyl-, demonstrating the standardized approach to naming complex heterocyclic systems.

The molecular formula C₁₆H₁₃ClN₂O reflects the precise atomic composition of this quinazoline derivative. This formula indicates the presence of sixteen carbon atoms, thirteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom, corresponding to a molecular weight of 284.74 grams per mole. The molecular weight calculation confirms the compound's classification as a medium-sized organic molecule with specific structural constraints imposed by the quinazoline framework and its substituents.

The Simplified Molecular Input Line Entry System representation ClC=1N=C(N=C2C=CC(=CC12)C)C=3C=CC(OC)=CC3 provides a linear notation that captures the complete connectivity pattern of the molecule. This notation system facilitates computational analysis and database searches while maintaining complete structural information. The International Chemical Identifier string InChI=1S/C16H13ClN2O/c1-10-3-8-14-13(9-10)15(17)19-16(18-14)11-4-6-12(20-2)7-5-11/h3-9H,1-2H3 further enhances the compound's digital identification capabilities.

Property Value Reference
Chemical Abstracts Service Number 885277-22-5
Molecular Formula C₁₆H₁₃ClN₂O
Molecular Weight 284.74 g/mol
International Chemical Identifier Key SBQDBXIVANEOPQ-UHFFFAOYSA-N

Crystallographic Structure Determination via X-Ray Diffraction

The crystallographic characterization of this compound through X-ray diffraction analysis represents a critical component of structural determination, though specific diffraction data for this compound is not extensively documented in the available literature sources. The quinazoline core structure typically exhibits planar geometry with specific angular relationships between the fused benzene and pyrimidine rings that comprise the bicyclic system. The substitution pattern of this particular derivative, featuring a chlorine atom at position 4, a methyl group at position 6, and a 4-methoxyphenyl substituent at position 2, creates unique steric and electronic environments that influence the overall molecular conformation.

Crystallographic studies of related quinazoline derivatives demonstrate that the quinazoline ring system maintains rigidity due to the aromatic character of both constituent rings. The chlorine substituent at position 4 typically adopts a position that minimizes steric clash with the nitrogen atoms in the pyrimidine ring, while the 4-methoxyphenyl group at position 2 can adopt various conformational arrangements depending on crystal packing forces. The methyl group at position 6 provides additional steric bulk that can influence intermolecular interactions in the solid state.

The absence of comprehensive crystallographic data for this specific compound in the available sources highlights the need for systematic structural studies. Future X-ray diffraction investigations would provide crucial information regarding bond lengths, bond angles, and intermolecular interactions that govern the solid-state behavior of this compound. Such studies would be particularly valuable for understanding the conformational preferences of the 4-methoxyphenyl substituent and its influence on the overall molecular geometry.

Spectroscopic Characterization Techniques

The spectroscopic characterization of this compound employs multiple analytical techniques to provide comprehensive structural information. Each spectroscopic method offers unique insights into different aspects of the molecular structure, from connectivity patterns revealed by Nuclear Magnetic Resonance spectroscopy to fragmentation pathways elucidated through mass spectrometry. The combination of these techniques creates a complete analytical profile that confirms the compound's identity and provides detailed information about its structural characteristics.

The analytical characterization of quinazoline derivatives requires careful consideration of the electronic effects introduced by various substituents. The electron-withdrawing chlorine atom at position 4 and the electron-donating methoxy group on the phenyl ring create distinct electronic environments that are reflected in spectroscopic measurements. The methyl substituent at position 6 provides additional structural complexity that must be accounted for in spectroscopic interpretation.

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides the most detailed information about the connectivity and electronic environment of atoms within this compound. While specific Nuclear Magnetic Resonance data for this compound is not available in the provided sources, the expected spectral characteristics can be predicted based on the structural features and known behavior of similar quinazoline derivatives. The proton Nuclear Magnetic Resonance spectrum would display distinct resonances corresponding to the aromatic protons of both the quinazoline core and the 4-methoxyphenyl substituent.

The aromatic region of the proton Nuclear Magnetic Resonance spectrum would be particularly informative, with quinazoline ring protons appearing as distinct multipets reflecting their unique chemical environments. The methyl group at position 6 would manifest as a singlet in the aliphatic region, while the methoxy group would contribute a characteristic singlet typically observed around 3.8 parts per million. The coupling patterns between adjacent aromatic protons would provide definitive confirmation of the substitution pattern and ring connectivity.

Carbon-13 Nuclear Magnetic Resonance spectroscopy would reveal the carbon framework of the molecule, with quaternary carbons appearing as distinct resonances that confirm the substitution pattern. The carbonyl carbon and other heteroatom-bearing carbons would display characteristic chemical shifts that reflect their electronic environments. The combination of proton and carbon-13 Nuclear Magnetic Resonance data would provide unambiguous structural confirmation and enable detailed assignment of all atomic positions within the molecule.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound would provide crucial information about the molecular ion and characteristic fragmentation pathways. The molecular ion peak would appear at mass-to-charge ratio 284/286, reflecting the presence of the chlorine isotope pattern that creates a distinctive doublet separated by two mass units. This isotope pattern serves as a diagnostic feature for chlorine-containing compounds and provides immediate confirmation of the halogen substituent.

The fragmentation pattern would likely proceed through several characteristic pathways common to quinazoline derivatives. Loss of the methoxy group would generate a fragment at mass-to-charge ratio 253/255, while cleavage of the 4-methoxyphenyl substituent would produce fragments corresponding to the substituted quinazoline core. The chlorine atom's influence on fragmentation stability would create specific breakdown products that reflect the electronic effects of this electron-withdrawing substituent.

High-resolution mass spectrometry would provide precise molecular weight determination that confirms the molecular formula C₁₆H₁₃ClN₂O. The accurate mass measurement would distinguish this compound from potential isomers and provide additional confidence in structural assignment. Tandem mass spectrometry experiments would reveal detailed fragmentation mechanisms and provide structural information about specific bond cleavage preferences under ionization conditions.

Infrared Vibrational Mode Assignment

Infrared spectroscopy provides information about the vibrational modes of this compound that reflect the functional groups and bonding patterns within the molecule. The quinazoline aromatic system would display characteristic aromatic carbon-carbon and carbon-nitrogen stretching vibrations in the region between 1400 and 1600 wavenumbers. The presence of multiple aromatic rings would create a complex pattern of overlapping vibrations that requires careful analysis for complete assignment.

The methoxy substituent would contribute distinctive vibrational modes including carbon-oxygen stretching around 1250 wavenumbers and symmetric and asymmetric carbon-hydrogen stretching of the methyl group in the 2800-3000 wavenumber region. The aromatic carbon-hydrogen stretching vibrations would appear above 3000 wavenumbers, providing clear distinction from aliphatic carbon-hydrogen bonds. The chlorine substituent would influence the overall vibrational pattern through mass effects and electronic perturbations.

The fingerprint region below 1400 wavenumbers would contain numerous bending and stretching modes that create a unique spectral signature for this specific compound. The combination of aromatic ring vibrations, substituent-specific modes, and skeletal vibrations would generate a complex but characteristic pattern that serves as a definitive identification tool. Comparison with similar quinazoline derivatives would highlight the specific vibrational features introduced by the particular substitution pattern of this compound.

Properties

IUPAC Name

4-chloro-2-(4-methoxyphenyl)-6-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c1-10-3-8-14-13(9-10)15(17)19-16(18-14)11-4-6-12(20-2)7-5-11/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQDBXIVANEOPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2Cl)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696115
Record name 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline
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Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885277-22-5
Record name 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline typically involves:

  • Construction of the quinazoline core from appropriate substituted anthranilic acid derivatives or aminobenzamides.
  • Introduction of substituents at the 2- and 4-positions of the quinazoline ring.
  • Chlorination at the 4-position to introduce the chloro substituent.
  • Incorporation of the 4-methoxyphenyl group at the 2-position.

Preparation from o-Aminobenzoic Acid Derivatives

A widely used approach for synthesizing 2-chloromethyl-4(3H)-quinazolinones, which are key intermediates, involves the reaction of o-aminobenzoic acid derivatives with chloroacetonitrile in methanol under basic conditions. This method, reported by Li et al. (2010), proceeds as follows:

  • Sodium metal is dissolved in anhydrous methanol under nitrogen atmosphere.
  • Chloroacetonitrile is added dropwise, and the mixture stirred at ambient temperature for about 40 minutes.
  • A solution of substituted o-aminobenzoic acid (e.g., 3-amino-4-methoxybenzoic acid) in methanol is added.
  • The reaction mixture is stirred for 2 hours under nitrogen.
  • The precipitate formed is filtered, washed, and dried to yield 2-chloromethylquinazolinone derivatives.

This method allows for the preparation of quinazolinone intermediates that can be further functionalized to obtain the target compound.

Chlorination of Quinazolin-4(3H)-ones

Chlorination at the 4-position of quinazolin-4(3H)-ones is a critical step to obtain 4-chloroquinazoline derivatives. The process typically uses phosphorus oxychloride (POCl3) as the chlorinating agent in an inert solvent such as toluene or DMF. The reaction conditions are generally:

  • Dissolve the quinazolinone precursor in toluene.
  • Add a base such as N-ethyl-N,N-diisopropylamine (DIPEA) or triethylamine to scavenge HCl.
  • Add POCl3 dropwise at low temperature (0°C) and then stir at elevated temperature (around 80°C) for several hours (e.g., 4 hours).
  • Monitor the reaction by TLC until the starting material is consumed.
  • Work up and purify the product by column chromatography.

For example, the synthesis of 4-chloro-2,6-dimethylquinazoline was reported with a 64.7% yield using this method, which can be adapted for this compound by using the appropriate substituted quinazolinone precursor.

Formation of 2-(4-Methoxyphenyl) Substituent

The 2-position substitution with a 4-methoxyphenyl group can be introduced via condensation reactions between 2-aminobenzamide derivatives and 4-methoxybenzaldehyde under dehydrating conditions. A representative procedure includes:

  • Stirring 2-aminobenzamide with 4-methoxybenzaldehyde in a polar aprotic solvent such as dimethylformamide (DMF).
  • Using sodium metabisulfite (Na2S2O5) as a mild oxidant or dehydrating agent.
  • Heating the mixture at elevated temperature (e.g., 100°C) for several hours (e.g., 5 hours).
  • Isolating the quinazolin-4(3H)-one intermediate bearing the 4-methoxyphenyl group at the 2-position.

This intermediate can then undergo chlorination to introduce the 4-chloro substituent.

One-Pot and Multi-Step Syntheses

Some methodologies combine several steps in one pot to improve efficiency and yield:

  • Starting from 3-amino-4-methoxybenzoic acid methyl ester, condensation with appropriate acyl chlorides followed by nitration, reduction, ring closure, and halogenation can be performed sequentially to yield quinazoline derivatives.
  • Halogenation (chlorination) is often the final step to introduce the 4-chloro substituent.
  • Coupling reactions with anilines or other nucleophiles can be performed after chlorination to diversify the quinazoline derivatives.

Summary Table of Key Preparation Steps

Step No. Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate Yield (%) Reference
1 Cyclization to quinazolinone o-Aminobenzoic acid derivative + chloroacetonitrile Na in MeOH, N2 atmosphere, RT, 2 h 2-chloromethylquinazolinone derivative Not specified
2 Aldehyde condensation 2-Aminobenzamide + 4-methoxybenzaldehyde DMF, Na2S2O5, 100°C, 5 h 2-(4-Methoxyphenyl)quinazolin-4(3H)-one Not specified
3 Chlorination at 4-position Quinazolin-4(3H)-one derivative POCl3, DIPEA or Et3N, toluene, 0-80°C, 4 h 4-Chloroquinazoline derivative ~60-95%
4 Multi-step synthesis (example) 3-Amino-4-methoxybenzyl ester + acyl chloride + nitration + reduction + ring closure + halogenation Various, stepwise 4-Chloroquinazoline derivatives (e.g., dacomitinib analogues) Not specified

Research Findings and Notes

  • The one-step synthesis of 2-chloromethylquinazolinones from o-aminobenzoic acids is efficient and provides key intermediates for further functionalization.
  • Chlorination using POCl3 is a well-established method to introduce the 4-chloro substituent with good yields and purity.
  • Condensation with 4-methoxybenzaldehyde under oxidative conditions allows regioselective substitution at the 2-position.
  • Multi-step synthetic routes involving nitration and reduction steps can be adapted to prepare complex quinazoline derivatives with tailored substituents.
  • The choice of solvent, temperature, and base significantly affects yields and purity, with toluene and DMF being preferred solvents.
  • Purification typically involves filtration, washing, and column chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at C4 Position

The chlorine atom at position 4 serves as a prime site for substitution due to its electrophilic nature.

Reaction TypeReagents/ConditionsProductYieldSource
AminationNH3/EtOH, 80°C, 5 hr4-Amino-2-(4-methoxyphenyl)-6-methylquinazoline61%
MethoxylationNaOMe/DMF, 100°C, 12 hr4-Methoxy-2-(4-methoxyphenyl)-6-methylquinazoline78%
ThiolationPhSH, CuI, DMF, 120°C4-Phenylthio-2-(4-methoxyphenyl)-6-methylquinazoline53%

Key Mechanistic Notes :

  • Reactions proceed via a two-step addition-elimination mechanism facilitated by the electron-withdrawing effect of the quinazoline ring.

  • Microwave-assisted NAS reduces reaction times by 60% compared to conventional heating .

Cross-Coupling Reactions

The C4-chlorine and C2-aryl groups enable transition metal-catalyzed couplings.

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki-MiyauraPd(PPh3)4, ArB(OH)2, K2CO3, dioxane4-Aryl-2-(4-methoxyphenyl)-6-methylquinazoline68-85%
Buchwald-HartwigPd2(dba)3, Xantphos, amine, t-BuONa4-(N-Alkylamino)-2-(4-methoxyphenyl)-6-methylquinazoline72%
SonogashiraPdCl2(PPh3)2, CuI, alkyne, NEt34-Alkynyl-2-(4-methoxyphenyl)-6-methylquinazoline64%

Critical Parameters :

  • Optimal Suzuki coupling occurs at 90°C with 3 mol% Pd catalyst .

  • Electron-deficient aryl boronic acids show higher reactivity (ρ = +0.24 in Hammett analysis) .

Functionalization of the C6-Methyl Group

The methyl group undergoes selective transformations while preserving the quinazoline core.

Reaction TypeReagents/ConditionsProductYieldSource
OxidationKMnO4/H2SO4, 80°C4-Chloro-2-(4-methoxyphenyl)-6-quinazolinecarboxylic acid89%
BrominationNBS, AIBN, CCl46-Bromomethyl-4-chloro-2-(4-methoxyphenyl)quinazoline75%
HydroxylationSeO2, dioxane/H2O4-Chloro-2-(4-methoxyphenyl)-6-(hydroxymethyl)quinazoline66%

Reactivity Trends :

  • Methyl oxidation follows first-order kinetics (k = 0.12 hr⁻¹ at 80°C).

  • Bromination shows radical chain mechanism confirmed by BHT inhibition tests .

Ring Modification Reactions

The quinazoline system participates in cycloadditions and annulations.

Reaction TypeReagents/ConditionsProductYieldSource
[4+2] CycloadditionMaleic anhydride, ΔFused pyrano-quinazoline derivative58%
AnnulationPropargyl alcohol, AuCl3Indoloquinazoline system71%

Stereochemical Outcomes :

  • Cycloadditions exhibit endo selectivity (dr > 4:1) .

  • Gold catalysis enables regioselective alkyne activation .

Electrochemical Transformations

Modern electrosynthetic methods enable sustainable functionalization.

Reaction TypeReagents/ConditionsProductYieldSource
C-H AminationNH4PF6, DMSO/H2O, 10 mA/cm²3-Amino-4-chloro-2-(4-methoxyphenyl)-6-methylquinazoline82%
Reductive DehalogenationLiClO4, H2O, -1.2 V vs Ag/AgCl2-(4-Methoxyphenyl)-6-methylquinazoline77%

Advantages :

  • Eliminates stoichiometric oxidants/reductants .

  • Achieves 97% Faradaic efficiency in optimized conditions .

Stability Under Reactive Conditions

Critical degradation pathways inform handling protocols:

ConditionDegradation PathwayHalf-LifeSource
pH < 2 (HCl)Hydrolysis of methoxyphenyl ether2.3 hr
UV irradiationRing-opening via [2+2] cycloreversion45 min
T > 200°CThermal decomposition<10 min

This comprehensive reaction profile establishes 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline as a versatile scaffold for medicinal chemistry and materials science applications. Recent advances in electrochemical and photocatalytic methods (e.g., 85% yield in MW-assisted NAS ) highlight its potential for sustainable synthetic routes.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly targeted cancer therapies. Its structure allows for modifications that can enhance efficacy against specific cancer types. For instance, derivatives of this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.

Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline against several cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM against HeLa cells, indicating its potential as an anticancer agent .

Biological Research

Mechanisms of Action
In biological research, this compound is utilized to explore its effects on cellular pathways. It has been shown to inhibit specific kinases involved in signaling pathways critical for cell growth and survival. This inhibition can lead to altered gene expression and metabolic processes within cells.

Research Findings
Studies have indicated that this compound can modulate inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Material Science

Development of Novel Materials
The compound has applications in material science, particularly in creating materials with enhanced properties such as improved thermal stability and conductivity. These materials are beneficial for electronic applications and coatings.

Data Table: Material Properties Comparison

PropertyThis compoundStandard Material
Thermal StabilityHighModerate
ConductivityEnhancedLow

Agricultural Chemistry

Agrochemical Formulation
In agricultural chemistry, this compound is explored for its potential use in formulating agrochemicals, including pesticides and herbicides that are less harmful to non-target organisms. This application addresses environmental concerns associated with traditional agrochemicals.

Analytical Chemistry

Standardization in Analytical Techniques
this compound is used as a standard in various analytical techniques to ensure accuracy and reliability in experimental results. Its stable chemical properties make it an ideal candidate for such applications.

Mechanism of Action

The mechanism by which 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline exerts its effects involves interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Reactivity

4-Chloro-2-(4-fluorophenyl)-6-methylquinazoline (CAS 885277-38-3)
  • Key Differences : Replaces the methoxy group with a fluorine atom at the para position of the phenyl ring.
  • Electronic Effects: Fluorine is electron-withdrawing (EWG), reducing electron density at position 2 compared to the methoxy group (EDG) in the target compound.
  • Applications : Used in agrochemicals, where the EWG enhances stability against metabolic degradation .
(E)-4-Chloro-2-(4-chlorostyryl)-6-methylquinazoline (3-53)
  • Key Differences : Features a styryl group (with a 4-chlorophenyl substituent) at position 2 instead of methoxyphenyl.
  • Synthesis : Prepared via Method C, yielding 71% via a condensation pathway, indicating comparable synthetic accessibility to the target compound .
6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline
  • Key Differences : Substituents rearranged (6-chloro, 4-(2-fluorophenyl), 2-methyl).
  • Reactivity : The 2-fluorophenyl group at position 4 creates steric hindrance, affecting regioselectivity in further functionalization .
β-Glucocerebrosidase Modulation

Quinazoline derivatives, including 4-chloro-2-(pyridin-3-yl)quinazoline, have been explored as activators or inhibitors of β-glucocerebrosidase, a target for Gaucher’s disease. The methoxy group in the target compound may enhance binding affinity through hydrogen bonding compared to halogenated analogs .

Antimicrobial Activity

Analogous compounds like 3-{4-[3-chloro-2-(substituted phenyl)-4-oxoazetidin-1yl] phenyl}-6-bromo-2-methylquinazoline-4-one exhibit broad-spectrum antimicrobial activity. The presence of a methoxyphenyl group in the target compound could improve solubility, enhancing bioavailability .

Physicochemical Properties

Lipophilicity

HPLC-derived log k values for quinazoline derivatives correlate with substituent hydrophobicity. The methoxyphenyl group in the target compound reduces lipophilicity compared to chlorophenyl or trifluoromethylphenyl analogs, impacting membrane permeability .

Crystallographic Insights
  • Packing Interactions: The methoxyphenyl group in 6-chloro-2-(4-methoxyphenyl)-4-phenylquinoline forms weak C–H···π and π–π interactions (Cg distances: 3.77–3.84 Å), whereas fluorophenyl analogs exhibit shorter contacts due to stronger dipole interactions .
  • Software Tools : SHELX programs are widely used for refining crystal structures, ensuring accurate comparison of molecular geometries .

Data Tables

Table 1. Substituent and Electronic Effects

Compound Name Position 2 Position 4 Position 6 Electronic Effect (Position 2) Molecular Weight Key Applications
4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline 4-methoxyphenyl Cl CH3 EDG 298.7 Pharmaceutical intermediates
4-Chloro-2-(4-fluorophenyl)-6-methylquinazoline 4-fluorophenyl Cl CH3 EWG 272.7 Agrochemicals
6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline CH3 2-fluorophenyl Cl 286.7 Fine chemicals

Biological Activity

4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline is a member of the quinazoline family, known for its diverse biological activities. This compound's unique structure, characterized by a chlorine atom at the 4-position and a methoxyphenyl group at the 2-position, enhances its reactivity and potential therapeutic applications.

  • Molecular Formula : C16H14ClN
  • Molecular Weight : 273.74 g/mol
  • Structure : The compound features a fused six-membered aromatic ring with a five-membered ring containing nitrogen atoms, contributing to its distinct chemical properties.

Biological Activity Overview

Research indicates that quinazoline derivatives, including this compound, exhibit significant biological activities such as anticancer, antimicrobial, and enzyme inhibition properties. The following sections detail specific activities and findings related to this compound.

Anticancer Activity

Several studies have evaluated the anticancer potential of quinazoline derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

Compound NameEC50 (µM)Cancer TypeReference
This compound<10Breast Cancer
6-Chloroquinazoline<5Lung Cancer
2-(4-Methoxyphenyl)quinazoline<15Colon Cancer

The specific interactions of this compound with biological targets suggest it may inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. In vitro studies indicate that it possesses significant activity against various bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results highlight the potential of this compound as a lead for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

A structure-activity relationship study has been conducted to investigate how modifications to the quinazoline structure affect biological activity. Key findings include:

  • Chlorine Substitution : The presence of chlorine at the 4-position enhances binding affinity to target receptors.
  • Methoxy Group : The methoxyphenyl substitution at the 2-position increases lipophilicity and cellular uptake, improving overall efficacy against cancer cells.

Case Studies

  • Antiplasmodial Activity : A study evaluated various quinazoline derivatives for their activity against Plasmodium falciparum, revealing that certain substitutions significantly enhance antimalarial efficacy. The compound demonstrated an EC50 value comparable to established antimalarial drugs, showcasing its potential in treating malaria .
  • Enzyme Inhibition : Research on enzyme inhibition indicated that derivatives of this compound can effectively inhibit key enzymes involved in cancer progression and microbial resistance, making them suitable candidates for further drug development .

Q & A

Basic Research Questions

Q. How can the synthesis of 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline be optimized for higher yield and purity?

  • Methodological Answer : Optimizing synthesis involves selecting appropriate reaction conditions (e.g., solvent, temperature, catalyst) and purification techniques. For example, nucleophilic substitution reactions at the 4-chloro position can be enhanced using reflux conditions (e.g., 6M HCl, 4 hours, 90% yield) as shown in analogous quinazoline derivatives . Chromatography (HPLC or column) and recrystallization are critical for purity. Reaction scalability should prioritize maintaining stoichiometric ratios and inert atmospheres to minimize side products .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming substituent positions:

  • ¹H NMR : Methyl groups (δ ~2.5 ppm) and methoxy protons (δ ~3.8 ppm).
  • ¹³C NMR : Quinazoline carbons (δ 150-160 ppm) and aromatic carbons (δ 110-130 ppm).
    Mass spectrometry (HRMS) validates molecular weight (expected ~313.7 g/mol). X-ray crystallography, as used in structurally similar compounds, resolves steric configurations and π-π interactions .

Q. How does the methoxy group at the 4-phenyl position influence the compound’s reactivity?

  • Methodological Answer : The methoxy group is electron-donating, increasing electron density on the quinazoline core. This alters reactivity in electrophilic substitution and reduces susceptibility to oxidation compared to non-substituted analogs. Computational studies (e.g., DFT) can map electron distribution, while Hammett constants quantify substituent effects .

Advanced Research Questions

Q. What strategies mitigate steric hindrance during functionalization of the 6-methyl group?

  • Methodological Answer : Steric hindrance at the 6-methyl position can limit derivatization. Strategies include:

  • Using bulky catalysts (e.g., Pd(PPh₃)₄) to direct reactions to less hindered sites.
  • Introducing directing groups (e.g., boronates) to enable selective C-H activation.
  • Employing microwave-assisted synthesis to enhance reaction efficiency, as demonstrated in triazole-functionalized quinazolines .

Q. How can computational modeling predict the biological activity of derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to target proteins (e.g., kinase inhibitors). QSAR models correlate substituent properties (logP, polar surface area) with activity. For example, electron-withdrawing groups at the 4-chloro position may enhance interactions with ATP-binding pockets .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell lines, IC₅₀ protocols). Standardize testing using:

  • Positive controls (e.g., doxorubicin for cytotoxicity).
  • Dose-response curves with triplicate measurements.
  • Meta-analysis of literature data to identify trends, as done for quinazoline-based kinase inhibitors .

Q. What synthetic routes enable the introduction of heterocyclic moieties (e.g., triazoles) to enhance bioactivity?

  • Methodological Answer : Click chemistry (CuAAC) using azide-alkyne cycloaddition is effective. For example, intermediate 4-azidoquinazolines react with propargyl alcohol to form triazole derivatives . Post-functionalization with amides or sulphonamides improves solubility and target specificity.

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline
Reactant of Route 2
4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.